N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
Description
N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a heterocyclic small molecule characterized by a thiazole core linked to a quinazolinyl-thioxo moiety and a phenethyl-substituted acetamide side chain. The phenethyl group may enhance lipophilicity, influencing membrane permeability and pharmacokinetics. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs indicate its relevance in medicinal chemistry, particularly in oncology and enzyme inhibition.
Properties
Molecular Formula |
C21H19N5OS2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C21H19N5OS2/c27-18(22-11-10-14-6-2-1-3-7-14)12-15-13-29-21(23-15)26-19-16-8-4-5-9-17(16)24-20(28)25-19/h1-9,13H,10-12H2,(H,22,27)(H2,23,24,25,26,28) |
InChI Key |
RPMFCIVBQUZGQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide typically involves multi-step reactions. The starting materials often include phenethylamine, thiosemicarbazide, and various substituted benzaldehydes. The reaction conditions usually involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like acetic acid or hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety may inhibit certain enzymes, while the thiazole ring could interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-sulfamoylphenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
- Structural Difference : Incorporates a sulfamoyl (-SO₂NH₂) group on the phenethyl moiety compared to the unsubstituted phenethyl in the target compound.
- Sulfonamides are common in antibiotics and carbonic anhydrase inhibitors, suggesting a broader target profile .
(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide
- Structural Difference : Replaces the quinazolinyl-thioxo-thiazole core with a 4-methylthiazole and introduces a chiral 1-phenylethyl group.
- Implications :
Bis(azolyl)sulfonamidoacetamides (e.g., Compounds 5–7 in )
- Structural Difference : Feature sulfonamido linkages and azole heterocycles (oxazole, thiazole, imidazole) instead of the quinazolinyl-thioxo system.
- Implications :
Structural and Functional Analysis Table
Key Research Findings and Hypotheses
Quinazolinyl-Thioxo vs. Sulfonamido Groups : The thioxo group in the target compound may favor interactions with hydrophobic kinase domains, while sulfonamido analogs () might target polar enzymes like carbonic anhydrases .
Phenethyl Modifications : Substituting phenethyl with sulfamoylphenethyl () introduces a trade-off between solubility and passive diffusion, critical for oral bioavailability.
Synthetic Methods : Ultrasonication and DMAP catalysis () could be adapted to optimize the target compound’s synthesis, reducing reaction times and improving yields .
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